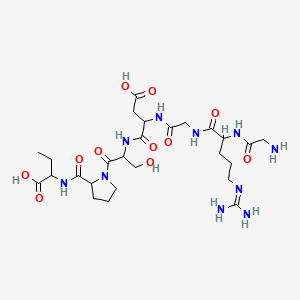

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Gli-Arg-Gli-Asp-Ser-Pro-Cys-OH es un heptapéptido compuesto por siete aminoácidos: glicina, arginina, glicina, ácido aspártico, serina, prolina y cisteína. Este péptido es conocido por sus propiedades de unión a integrinas, lo que lo convierte en una molécula importante en varios procesos biológicos, particularmente en la adhesión celular y la señalización .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Gli-Arg-Gli-Asp-Ser-Pro-Cys-OH normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Reacción de acoplamiento: Cada aminoácido se activa utilizando reactivos como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) o DIC (N,N’-Diisopropilcarbodiimida) y se acopla al péptido unido a la resina.

Desprotección: Los grupos protectores de los aminoácidos se eliminan usando TFA (ácido trifluoroacético) para exponer los sitios reactivos para la siguiente reacción de acoplamiento.

Escisión: El péptido completado se escinde de la resina usando una mezcla de escisión, que normalmente contiene TFA, agua y agentes captadores como TIS (triisopropilsilano).

Métodos de producción industrial

La producción industrial de H-Gli-Arg-Gli-Asp-Ser-Pro-Cys-OH sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para optimizar el proceso, asegurando una alta pureza y rendimiento. El péptido se purifica entonces utilizando técnicas como la HPLC (cromatografía líquida de alta resolución) y se liofiliza para su almacenamiento .

Análisis De Reacciones Químicas

Tipos de reacciones

H-Gli-Arg-Gli-Asp-Ser-Pro-Cys-OH puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El residuo de cisteína puede formar enlaces disulfuro a través de la oxidación, lo cual es crucial para la estabilidad estructural del péptido.

Reducción: Los enlaces disulfuro se pueden reducir de nuevo a tioles libres usando agentes reductores como DTT (ditiotreitol) o TCEP (tris(2-carboxietil)fosfina).

Sustitución: El péptido se puede modificar mediante la sustitución de aminoácidos específicos para alterar sus propiedades o funcionalidad.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno o el oxígeno atmosférico se pueden usar en condiciones suaves.

Reducción: DTT o TCEP en tampones acuosos a pH neutro.

Sustitución: Técnicas de mutagénesis dirigida o síntesis química.

Principales productos formados

Oxidación: Formación de dímeros unidos por enlaces disulfuro o estructuras de orden superior.

Reducción: Regeneración de grupos tiol libres.

Sustitución: Péptidos modificados con actividad biológica alterada

Aplicaciones en la investigación científica

H-Gli-Arg-Gli-Asp-Ser-Pro-Cys-OH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Juega un papel crucial en los estudios de adhesión celular, particularmente en la comprensión de las vías de señalización mediadas por integrinas.

Medicina: Se investiga por su potencial en la cicatrización de heridas, la ingeniería de tejidos y como agente terapéutico en enfermedades que implican la adhesión y la migración celular.

Industria: Utilizado en el desarrollo de biomateriales y recubrimientos de superficies para mejorar la unión y la proliferación celular

Aplicaciones Científicas De Investigación

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Plays a crucial role in cell adhesion studies, particularly in understanding integrin-mediated signaling pathways.

Medicine: Investigated for its potential in wound healing, tissue engineering, and as a therapeutic agent in diseases involving cell adhesion and migration.

Industry: Utilized in the development of biomaterials and surface coatings to enhance cell attachment and proliferation

Mecanismo De Acción

H-Gli-Arg-Gli-Asp-Ser-Pro-Cys-OH ejerce sus efectos principalmente a través de su interacción con los receptores de integrinas en la superficie celular. El péptido se une a los receptores de integrinas, desencadenando una cascada de vías de señalización intracelular que regulan la adhesión, la migración y la proliferación celular. El residuo de cisteína juega un papel crucial en la formación de enlaces disulfuro, que estabilizan la estructura del péptido y aumentan su afinidad de unión .

Comparación Con Compuestos Similares

Compuestos similares

H-Arg-Gli-Asp-Ser-OH: Un tetrapéptido conocido por su papel en la adhesión celular.

H-Cys-Asp-Pro-Gli-Tyr-Ile-Gli-Ser-Arg-OH: Otro péptido con propiedades de adhesión celular.

DOTA-Arg-Gli-Asp-Ser-Pro-Lys-COOH: Utilizado en la imagenología molecular y la administración dirigida de fármacos

Unicidad

H-Gli-Arg-Gli-Asp-Ser-Pro-Cys-OH es único debido a su estructura de heptapéptido, que proporciona un mayor grado de especificidad y estabilidad en la unión a los receptores de integrinas en comparación con los péptidos más cortos. La presencia de cisteína permite la formación de enlaces disulfuro, mejorando su integridad estructural y versatilidad funcional .

Propiedades

Fórmula molecular |

C26H44N10O11 |

|---|---|

Peso molecular |

672.7 g/mol |

Nombre IUPAC |

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-(1-carboxypropylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H44N10O11/c1-2-13(25(46)47)34-23(44)17-6-4-8-36(17)24(45)16(12-37)35-22(43)15(9-20(40)41)33-19(39)11-31-21(42)14(32-18(38)10-27)5-3-7-30-26(28)29/h13-17,37H,2-12,27H2,1H3,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,46,47)(H4,28,29,30) |

Clave InChI |

WLLOJLGYBQFMDB-UHFFFAOYSA-N |

SMILES canónico |

CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)

![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)